molecular formula C27H39NO B1295442 p-Hexyloxybenzylidene p-octylaniline CAS No. 39777-28-1

p-Hexyloxybenzylidene p-octylaniline

Cat. No. B1295442
CAS RN: 39777-28-1
M. Wt: 393.6 g/mol
InChI Key: ZIEZBSKSIITGJE-UHFFFAOYSA-N
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Description

Molecular Reorientations in Liquid Crystals

The study of molecular reorientational motions in liquid crystals, specifically in pentyloxybenzylidine hexylanilene (PBHA) and butyloxybenzylidine octylanilene (BBOA), provides insight into the behavior of similar compounds such as p-Hexyloxybenzylidene p-octylaniline. Using quasielastic neutron scattering (QENS), researchers have observed simultaneous reorientational motions of the chain group and the whole molecule around its molecular axis in various smectic phases. Additionally, body axis fluctuations were noted in the smectic-A and nematic phases, with average amplitudes of approximately 15 degrees and 25 degrees for PBHA, and 14 degrees and 29 degrees for BBOA, respectively .

Synthesis Analysis

Although the provided papers do not directly describe the synthesis of p-Hexyloxybenzylidene p-octylaniline, they do mention the synthesis of related compounds. For instance, the synthesis of a p-nitrobenzyl derivative was achieved using rhodium(II)- or acid-catalyzed cyclization of an iodonium ylide, which was prepared from a β-keto ester and [(diacetoxy)iodo]benzene . This method could potentially be adapted for the synthesis of p-Hexyloxybenzylidene p-octylaniline by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular and crystal structures of homologous mesogenic compounds, such as N-(4-n-pentyloxybenzylidene)-4'-heptylaniline and N-(4-n-nonyloxybenzylidene)-4'-butylaniline, have been determined at room temperature. These structures provide a basis for understanding the molecular conformation of p-Hexyloxybenzylidene p-octylaniline. The phenyl rings in these compounds can exhibit varying degrees of twist, affecting their mesogenic properties. For example, in one compound, the phenyl rings were twisted by 58.0° and 56.1°, while in another, they were nearly coplanar .

Chemical Reactions Analysis

The papers do not provide specific information on the chemical reactions of p-Hexyloxybenzylidene p-octylaniline. However, the synthesis and structural analysis of related compounds suggest that the reactivity of p-Hexyloxybenzylidene p-octylaniline would be influenced by the electronic and steric effects of the alkoxy and alkyl substituents on the benzylidene and aniline moieties .

Physical and Chemical Properties Analysis

The liquid-crystalline properties of a series of 4-octyloxybenzylidene-4'-alkyloxyanilines, which are structurally similar to p-Hexyloxybenzylidene p-octylaniline, have been extensively studied. These compounds exhibit a rich polymorphism, including nematic, smectic C, smectic I, and smectic G mesophases. The influence of the alkyl chain length on the mesophase sequence and entropic effects has been discussed, which is relevant for understanding the physical and chemical properties of p-Hexyloxybenzylidene p-octylaniline .

Scientific Research Applications

Liquid Crystal Phase Transitions

p-Hexyloxybenzylidene p-octylaniline is a compound of interest in the study of liquid crystal phase transitions. Research has focused on the Smectic A-to-Nematic (SmA-to-N) phase transition in binary mixtures, including compounds similar to p-Hexyloxybenzylidene p-octylaniline. These studies utilize specific heat measurements and thermodynamic analysis to understand the behavior exhibited by liquid crystal binary mixtures. Such research provides insights into the fundamental properties of liquid crystals and their potential applications in display technologies and other areas (Salud et al., 2013).

Synthesis and Properties

The synthesis and study of compounds consisting of Schiff base type mesogens and aromatic ester structures, interconnected through spacers like hexamethylene, have been explored. These compounds, related to p-Hexyloxybenzylidene p-octylaniline, exhibit interesting thermal behavior and liquid crystallinity. The research in this area contributes to the development of new materials with tailored liquid crystalline properties, which can be used in advanced electronic and optical devices (Jin et al., 1990).

Molecular Reorientations

Studies on molecular reorientational motions in liquid crystals similar to p-Hexyloxybenzylidene p-octylaniline have been conducted using techniques like quasielastic neutron scattering. These investigations reveal the complex dynamics within different mesophases of liquid crystals, contributing to a deeper understanding of their anisotropic properties. Such knowledge is crucial for the design of liquid crystal-based devices, including sensors and displays (Mitra et al., 2004).

Phase Behavior Analysis

Research into the phase behavior of liquid crystals, including compounds akin to p-Hexyloxybenzylidene p-octylaniline, provides valuable insights into the stability and transitions of various liquid crystalline phases. Such studies are essential for understanding the fundamental aspects of liquid crystal science and for developing new materials for technological applications (Gautam et al., 2008).

properties

IUPAC Name

1-(4-hexoxyphenyl)-N-(4-octylphenyl)methanimine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H39NO/c1-3-5-7-9-10-11-13-24-14-18-26(19-15-24)28-23-25-16-20-27(21-17-25)29-22-12-8-6-4-2/h14-21,23H,3-13,22H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIEZBSKSIITGJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC1=CC=C(C=C1)N=CC2=CC=C(C=C2)OCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H39NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

p-Hexyloxybenzylidene p-octylaniline

CAS RN

39777-28-1
Record name p-Hexyloxybenzylidene p-octylaniline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039777281
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

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